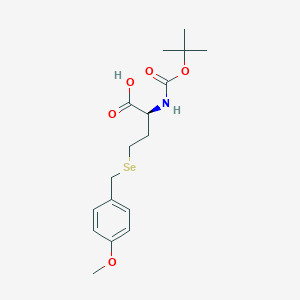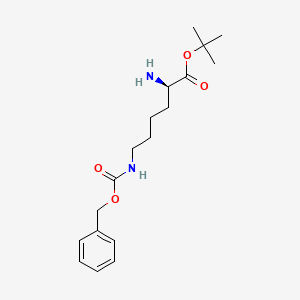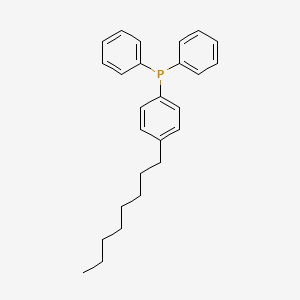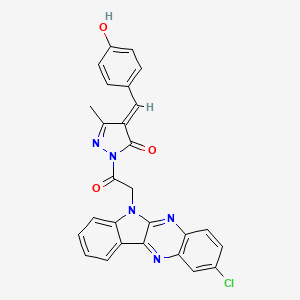
(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methoxybenzyl)selanyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-HomoSec(Mob)-OH: is a chemical compound used primarily in organic synthesis. It is a derivative of homoserine, which is an amino acid. The compound is often used as a building block in peptide synthesis due to its protective groups, which help in preventing unwanted reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HomoSec(Mob)-OH typically involves the protection of the amino and hydroxyl groups of homoserine. The Boc (tert-butoxycarbonyl) group is used to protect the amino group, while the Mob (methoxybenzyl) group protects the hydroxyl group. The synthesis process generally involves the following steps:
Protection of the amino group: Homoserine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-Homoserine.
Protection of the hydroxyl group: The Boc-Homoserine is then reacted with methoxybenzyl chloride (Mob-Cl) in the presence of a base to form Boc-HomoSec(Mob)-OH.
Industrial Production Methods
Industrial production of Boc-HomoSec(Mob)-OH follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions
Boc-HomoSec(Mob)-OH undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the protective groups.
Substitution: The protective groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic conditions are used to remove the protective groups, such as trifluoroacetic acid (TFA) for Boc removal and hydrogenolysis for Mob removal.
Major Products Formed
Oxidation: Formation of Boc-HomoSec(Mob)-one.
Reduction: Formation of homoserine after removal of protective groups.
Substitution: Formation of various derivatives depending on the substituents introduced.
科学的研究の応用
Boc-HomoSec(Mob)-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of Boc-HomoSec(Mob)-OH involves its role as a protected amino acid derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The Boc group is typically removed under acidic conditions, while the Mob group is removed under hydrogenolysis conditions.
類似化合物との比較
Similar Compounds
Boc-Homoserine: Similar in structure but lacks the Mob protective group.
Boc-Serine: Another protected amino acid but with a different side chain.
Fmoc-HomoSec(Mob)-OH: Uses a different protective group (Fmoc) for the amino group.
Uniqueness
Boc-HomoSec(Mob)-OH is unique due to its dual protective groups, which provide greater stability and selectivity during synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required.
特性
分子式 |
C17H25NO5Se |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
(2S)-4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
InChIキー |
DACGJHKBWPCGRY-AWEZNQCLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)

![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)




